3-Methyl-2-pentenyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
925-72-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
InChI Key |
IJCQHJBYPARIAQ-FNORWQNLSA-N |
Isomeric SMILES |
CC/C(=C/COC(=O)C)/C |
Canonical SMILES |
CCC(=CCOC(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Pentenyl Acetate and Analogous Structures
Direct Esterification and Transesterification Pathways
Direct esterification is a fundamental method for synthesizing esters like 3-methyl-2-pentenyl acetate (B1210297). This typically involves the reaction of the corresponding alcohol, 3-methyl-2-penten-1-ol (B1237384), with acetic acid. thermofisher.com This reaction is an equilibrium process and is often catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate. thermofisher.comresearchgate.net To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants, usually the less expensive one, is used, or water is removed from the reaction mixture as it is formed. thermofisher.comresearchgate.net
A common industrial method for producing 3-methyl-2-butenyl (B1208987) acetate, a related compound, involves reacting 3-methyl-2-buten-1-ol (B147165) with acetic anhydride (B1165640). google.com This method is effective but can result in impurities such as residual acetic acid that require further purification steps. google.com
Transesterification is another important pathway for the synthesis of acetate esters. organic-chemistry.org This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. For instance, 3-methyl-2-pentenyl acetate could be synthesized by reacting 3-methyl-2-penten-1-ol with another acetate ester, such as methyl acetate or ethyl acetate, in the presence of a suitable catalyst. google.com Various catalysts can be employed for transesterification, including acids, bases, and metal-based catalysts like zinc clusters. organic-chemistry.org A method for preparing 3-methyl-2-buten-1-ol involves the transesterification of isopentenyl acetate with methanol (B129727) using a solid acid catalyst. scispace.com
Table 1: Comparison of Direct Esterification and Transesterification
| Feature | Direct Esterification | Transesterification |
|---|---|---|
| Reactants | Carboxylic acid + Alcohol | Ester + Alcohol |
| Catalyst | Typically strong acid (e.g., H₂SO₄) | Acid, base, or metal catalysts |
| Byproduct | Water | Alcohol from the starting ester |
| Key Challenge | Equilibrium limitation | Can be reversible |
Catalytic Hydrogenation and Dehydrogenation in Stereospecific Synthesis
Catalytic hydrogenation and dehydrogenation are powerful tools in organic synthesis, allowing for the stereospecific control of double bonds within a molecule. While direct hydrogenation of the double bond in this compound would lead to the saturated ester, 3-methylpentyl acetate, selective hydrogenation techniques can be employed to target specific functional groups. nih.gov
For example, in the synthesis of related compounds, catalytic hydrogenation of esters is a key step for the green production of various fine chemicals. researchgate.net The choice of catalyst is crucial for achieving high selectivity. For instance, the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) over a Pd/ZnO catalyst has been studied to understand the kinetics and selectivity of the reaction. rsc.orgresearchgate.net The structure of the catalyst, including the size and shape of the metal nanoparticles, can significantly influence the reaction's sensitivity and selectivity. unil.ch
Dehydrogenative coupling of primary alcohols to form esters represents a greener alternative to traditional methods. acs.orglabmanager.com This process avoids the use of stoichiometric oxidants and can generate hydrogen gas as a valuable byproduct. For example, ruthenium catalysts have been used for the dehydrogenative coupling of ethanol (B145695) to produce ethyl acetate. acs.org
Formation via Wittig Reactions and Related Olefination Processes
The Wittig reaction is a versatile and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. berkeley.edumasterorganicchemistry.com This reaction could be conceptually applied to the synthesis of the backbone of this compound. The key step is the formation of a carbon-carbon double bond with predictable stereochemistry. berkeley.edu
The general mechanism involves the reaction of an aldehyde or ketone with a Wittig reagent (a triphenylphosphonium ylide) to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
While a direct Wittig synthesis of this compound is not commonly reported, the principles of the reaction can be applied to construct the carbon skeleton. For instance, a Wittig reaction between an appropriate aldehyde and a phosphorus ylide could form the 3-methyl-2-pentenyl moiety, which could then be esterified to the acetate. Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, offer alternatives that can also provide high stereoselectivity and easier purification of the final product. berkeley.edu
Synthesis of Complex Molecules Incorporating the this compound Moiety
The this compound structural unit is a component of more complex molecules of interest in various fields. For instance, 3-methyl-2-butenyl acetate is a useful intermediate for the synthesis of cyclopropane (B1198618) compounds, which are important in the production of synthetic pyrethroids. google.com
The synthesis of these more complex molecules often involves multi-step reaction sequences where the formation of the pentenyl acetate moiety is a key transformation. For example, the synthesis of 3-oxo-2-pentyl cyclopentenyl methyl acetate, an intermediate for methyl dihydrojasmonate, involves several steps including chlorination and dechlorination reactions starting from dihydrojasmonate. google.com Another approach to this molecule involves epoxidation and rearrangement reactions. google.com
Enzymatic Synthesis and Biocatalysis for Pentenyl Acetate Derivatives
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of esters. mdpi.comnih.gov Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. mdpi.comnih.gov
The enzymatic synthesis of pentyl acetate has been studied using immobilized lipases like Lipozyme® 435, with conversions higher than 80% being achieved. mdpi.com The reaction conditions, such as the molar ratio of reactants and the presence of a solvent, can significantly impact the reaction kinetics and yield. mdpi.com Similarly, the enzymatic synthesis of 2-phenethyl acetate has been demonstrated in an aqueous medium using an immobilized acyltransferase from Mycobacterium smegmatis, highlighting the potential for green process technology. nih.gov
The use of lipases in liquid formulations has also been explored for the acetylation of eugenol (B1671780) from clove oil to produce eugenyl acetate, achieving high conversion rates. nih.gov This demonstrates the versatility of biocatalysis for the synthesis of various acetate esters.
Table 2: Examples of Enzymatic Ester Synthesis
| Ester Product | Enzyme Used | Key Finding | Reference |
|---|---|---|---|
| Pentyl Acetate | Lipozyme® 435 | High conversions (>80%) achieved. | mdpi.com |
| Eugenyl Acetate | Lipozyme TL 100L | 91.80% conversion after 2 hours. | nih.gov |
| 2-Phenethyl Acetate | Immobilized MsAcT | High yield in an aqueous medium. | nih.gov |
Sustainable and Green Chemistry Approaches in Acetate Ester Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of acetate esters to minimize waste, reduce energy consumption, and use more environmentally benign reagents. labmanager.com Traditional esterification methods often generate significant waste and require harsh conditions. acs.org
The development of heterogeneous catalysts is a key aspect of green ester synthesis. researchgate.net Solid acid catalysts, for example, can be easily separated from the reaction mixture and reused, simplifying the purification process. researchgate.netgoogle.com The use of cross-dehydrogenative coupling (CDC) reactions, which activate C-H bonds directly, is another sustainable strategy that improves atom economy. labmanager.com
Solvent-free reaction conditions are also being explored to reduce the environmental impact of ester synthesis. researchgate.net Furthermore, the use of continuous reactor systems, such as continuous stirred-tank reactors (CSTRs) and microreactors, can improve efficiency and reduce residence times compared to traditional batch processes. google.com For example, the continuous production of 3-methyl-3-penten-2-one (B7765926) using a solid acid catalyst has been shown to significantly improve mass efficiency and reduce waste. google.comresearchgate.net
Biological Activities and Agri Environmental Relevance of 3 Methyl 2 Pentenyl Acetate and Its Derivatives
Herbicidal Activity and Crop Growth Regulation
While direct studies on the herbicidal activity of 3-Methyl-2-pentenyl acetate (B1210297) are not prominent in publicly available research, the examination of structurally similar compounds, particularly short-chain fatty acids and other acetate esters, provides insight into their potential phytotoxic properties. Herbicides formulated from fatty acids, such as pelargonic acid, function by disrupting the plant cuticle, which leads to rapid desiccation of tissues. researchgate.net This mode of action suggests that other short-chain carbon compounds could exhibit similar non-selective, contact-based herbicidal effects.
Derivatives and analogs have shown varied levels of herbicidal efficacy. For instance, cinmethylin, which shares a cineole skeleton, is a known herbicide that inhibits fatty acid thioesterase (FAT), a crucial enzyme in lipid biosynthesis. mdpi.com The disruption of fatty acid biosynthesis is a fatal mechanism in plants, particularly in the pre-emergence stage. mdpi.com Research into novel aryloxyacetic acid derivatives has also yielded compounds with significant herbicidal activity, demonstrating the potential of this chemical class in developing new weed control agents. nih.gov These derivatives often act as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
The table below summarizes the herbicidal activity of compounds structurally related to acetate derivatives, highlighting their efficacy against common weeds.
Table 1: Herbicidal Activity of Selected Related Compounds
| Compound/Derivative Class | Target Weed(s) | Observed Effect |
|---|---|---|
| Aryloxyacetic Acid Derivatives (HPPD Inhibitors) | Amaranthus retroflexus (Redroot Pigweed) | Excellent herbicidal activity. nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf Weeds | Acts as a plant growth hormone mimic, causing excessive growth and plant death. nih.gov |
| Cinmethylin Analogs | Grass Weeds | High herbicidal activity through inhibition of fatty acid thioesterase. mdpi.com |
| Pelargonic Acid | General Weeds | Destabilizes plant cuticle, leading to rapid tissue desiccation. researchgate.net |
Antioxidant Properties and Radical Scavenging Capabilities
Prenylated compounds, including derivatives of 3-Methyl-2-pentenyl acetate, are recognized for their antioxidant properties. The addition of a lipophilic prenyl group to a phenolic or flavonoid backbone can enhance its ability to scavenge free radicals. nih.govmdpi.com The antioxidant capacity of these molecules is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netcabidigitallibrary.org
Studies on various prenylated phenols and flavonoids have consistently demonstrated their potential as effective antioxidants. mdpi.comresearchgate.net For example, the introduction of a prenyl group to a phenol (B47542) can result in compounds with IC50 values (the concentration required to scavenge 50% of free radicals) comparable to that of Trolox, a well-known antioxidant standard. mdpi.comnih.gov The presence of conjugated double bonds within the structure of terpenes, a class of compounds that includes prenyl derivatives, is also believed to contribute significantly to their chain-breaking antioxidant activity. cabidigitallibrary.org
The table below presents the radical scavenging activity for several prenylated compounds, illustrating the antioxidant potential of this chemical family.
Table 2: Radical Scavenging Activity (IC₅₀ Values) of Representative Prenylated Compounds
| Compound/Extract | Assay | IC₅₀ Value (µg/mL) | Source |
|---|---|---|---|
| Ethyl Acetate Extract of Cocos nucifera | DPPH | 11.02 ± 0.60 | nih.gov |
| Ethyl Acetate Extract of Cocos nucifera | Superoxide Radical | 26.11 ± 0.72 | nih.gov |
| Ethyl Acetate Extract of Nutmeg Mace | DPPH | 20.39 ± 0.13 | unpad.ac.id |
| Methanol (B129727) Extract of Nutmeg Mace | DPPH | 17.89 ± 0.10 | unpad.ac.id |
| Deacetylumuravumbolide (an α-pyrone) | DPPH | 0.24 ± 0.0002 | nih.gov |
| Deacetylboronolide (an α-pyrone) | DPPH | 24 ± 0 | nih.gov |
Antimicrobial Effects and Inhibition of Microbial Growth
Volatile organic compounds, including acetate esters, have been investigated for their ability to inhibit the growth of various microorganisms. The antimicrobial efficacy of these compounds can be influenced by their specific chemical structure, particularly the functional groups present. nih.gov For instance, while some acetate esters show limited effects, others like ethyl acetate and butyl acetate have demonstrated notable inhibitory action against a range of bacteria and fungi. nih.gov
Research has established the Minimum Inhibitory Concentration (MIC) for several acetate esters against common pathogens. A study on solvents used in cosmetic products found that both ethyl acetate and butyl acetate had an MIC of ≤5% for all tested strains, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net In contrast, some complex acetate esters like trans-Cinnamyl acetate did not show antimicrobial activity, whereas its corresponding aldehyde did, indicating that the ester functional group can in some cases reduce the molecule's antimicrobial potency compared to other functional groups. nih.gov Furthermore, the addition of a prenyl group is a common feature in many natural antimicrobial compounds, such as prenylated flavonoids, which are known to possess significant activity against pathogenic fungi and bacteria. nih.gov
The table below lists the antimicrobial activity of selected acetate esters against various microorganisms.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Acetate Esters
| Compound | Microorganism | MIC | Source |
|---|---|---|---|
| Ethyl Acetate | Pseudomonas aeruginosa | ≤5% | researchgate.net |
| Ethyl Acetate | Staphylococcus aureus | ≤5% | researchgate.net |
| Ethyl Acetate | Escherichia coli | ≤5% | researchgate.net |
| Ethyl Acetate | Candida albicans | ≤5% | researchgate.net |
| Butyl Acetate | Pseudomonas aeruginosa | ≤5% | researchgate.net |
| Butyl Acetate | Staphylococcus aureus | ≤5% | researchgate.net |
| Butyl Acetate | Escherichia coli | ≤5% | researchgate.net |
| Butyl Acetate | Candida albicans | ≤5% | researchgate.net |
| Ootheca Extract | Escherichia coli | 78 µg/ml | semanticscholar.org |
| Ootheca Extract | Staphylococcus aureus | 156.3 µg/ml | semanticscholar.org |
Roles as Semiochemicals in Chemical Ecology (e.g., Insect Deterrents or Attractants)
Acetate esters play a crucial role in chemical ecology, acting as semiochemicals that mediate interactions between organisms. mdpi.com These volatile compounds can function as pheromones (for intraspecific communication) or kairomones (for interspecific communication, benefiting the receiver). A notable example is 3-methyl-2-buten-1-yl acetate (prenyl acetate), an isomer of this compound, which has been identified as a key component of the alarm pheromone in Africanized honeybees (Apis mellifera scutellata). nih.gov This compound effectively recruits worker bees to a perceived threat. nih.gov
Furthermore, a derivative, methyl 2-(3-oxo-2-((Z)-pent-2-enyl)-cyclopentyl)-acetate, is recognized as a semiochemical that acts as an attractant for the beetle Erioscelis emarginata. pherobase.com The role of acetate esters as kairomones is also well-documented. For example, ethyl (2E,4Z)-2,4-decadienoate, known as the "pear ester," is a powerful host plant kairomone that attracts both male and female codling moths (Cydia pomonella). usda.gov Such compounds are vital for insects in locating host plants for feeding and oviposition. researchgate.netnih.gov The high specificity of these chemical signals allows insects to discriminate effectively between potential hosts. usda.gov
The table below details the semiochemical functions of this compound and its close relatives.
Table 4: Semiochemical Functions of this compound and Related Compounds
| Compound | Function | Organism(s) Affected | Source |
|---|---|---|---|
| 3-Methyl-2-buten-1-yl acetate (Prenyl Acetate) | Alarm Pheromone | Africanized Honeybee (Apis mellifera scutellata) | nih.gov |
| Methyl 2-(3-oxo-2-((Z)-pent-2-enyl)-cyclopentyl)-acetate | Attractant/Kairomone | Erioscelis emarginata (Coleoptera) | pherobase.com |
| Methyl Acetate | Floral Attractant | Mystrops spp., Andranthobius spp. (Coleoptera) | mdpi.com |
| Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester) | Kairomone | Codling Moth (Cydia pomonella) | usda.gov |
| Neryl (S)-2-methylbutanoate | Aggregation Pheromone | Western Flower Thrips (Frankliniella occidentalis) | nih.gov |
Influence on Plant Signaling Pathways and Secondary Metabolite Induction
The biosynthesis of compounds like this compound is part of a plant's complex secondary metabolism, which is integral to its defense and signaling systems. wikipedia.org These metabolites are not essential for basic survival but provide an evolutionary advantage by mediating interactions with the environment. wikipedia.org The production of prenylated compounds originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the fundamental five-carbon building blocks for all terpenoids. wikipedia.org
Plant signaling molecules, particularly jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), play a central role in regulating defense responses against herbivores and certain pathogens. nih.govnih.gov The structure of MeJA includes a pentenylcyclopentane core similar to derivatives of the subject compound. nih.gov When a plant is wounded or attacked, JA levels rise, triggering a signaling cascade that leads to the expression of defense-related genes and the accumulation of protective secondary metabolites, known as phytoalexins. nih.govmdpi.com This response can also be induced exogenously by applying MeJA to plant cultures. mdpi.com
The jasmonate signaling pathway exhibits extensive crosstalk with other hormone pathways, such as those involving salicylic (B10762653) acid (SA) and ethylene, allowing the plant to fine-tune its defensive strategy based on the specific threat. nih.govmdpi.com For example, there is often an antagonistic relationship between JA-mediated defenses (typically against necrotrophic pathogens and herbivores) and SA-mediated defenses (typically against biotrophic pathogens). The production of volatile secondary metabolites, including acetate esters, can also act as airborne signals, priming defenses in undamaged parts of the same plant or in neighboring plants. researchgate.net Therefore, the biosynthesis of prenyl acetate and its derivatives is deeply embedded within the plant's inducible defense and chemical communication network.
Analytical Characterization and Detection of 3 Methyl 2 Pentenyl Acetate
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-Methyl-2-pentenyl acetate (B1210297). In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic parameter used for its initial identification. For terpenoids and their derivatives, specialized columns such as the DB-35MS are often employed. acs.org
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment into a unique pattern of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The fragmentation of esters like 3-Methyl-2-pentenyl acetate often involves characteristic cleavages. A common fragmentation is the loss of the alkoxy group or the acyloxy group. For this compound, one would expect to see a prominent peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43. Another key fragmentation pathway is the McLafferty rearrangement, which can lead to the formation of a radical cation of acetic acid and a neutral alkene. libretexts.org The molecular ion peak (M⁺), which corresponds to the intact molecule, may also be observed, although it can be weak for some esters.
Quantification of this compound can be achieved by creating a calibration curve using standard solutions of known concentrations. acs.org The area of the chromatographic peak corresponding to the compound is proportional to its concentration in the sample.
Table 1: GC-MS Data for Structurally Similar Compounds
| Compound Name | Retention Index (Non-polar column) | Key Mass Fragments (m/z) |
| 3-Methylpentyl acetate | 980.2, 993 | 43, 69, 84 |
| Prenyl acetate (3-Methyl-2-butenyl acetate) | 1027 | 43, 68, 67, 41, 69 |
| 4-Methyl-2-pentyl acetate | Not specified | Not specified |
Data sourced from PubChem and the Pherobase. nih.govpherobase.com
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of compounds that are not sufficiently volatile for GC analysis, or for assessing the purity of a sample. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov
In RP-HPLC, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to optimize the separation. pdx.edu
HPLC is particularly useful for assessing the purity of a synthesized or isolated sample of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity can be estimated by comparing the peak area of the main compound to the total area of all peaks. Furthermore, preparative HPLC can be used to isolate pure this compound from a mixture for further analysis or use. nih.gov
Table 2: Typical HPLC Parameters for the Separation of Terpenoids and Related Esters
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Detection | UV detector (at a wavelength where the ester or double bond absorbs, e.g., ~210 nm) |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
General parameters based on common practices for terpenoid separation. nih.govpdx.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, one would expect to see distinct signals for the methyl protons of the acetate group, the methyl protons at position 3, the methylene (B1212753) protons of the ethyl group, the vinylic proton at position 2, and the methylene protons adjacent to the oxygen atom. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) are all used to assign the structure. For example, the vinylic proton would likely appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the methyl group, the methylene carbons, and the methyl carbons. The chemical shift of the carbonyl carbon would be the most downfield (typically 170-180 ppm), while the aliphatic carbons would appear more upfield.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by showing correlations between protons and between protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | ~2.0 | ~21 |
| Vinylic H at C2 | ~5.4 (t) | ~118 |
| C3-CH₃ | ~1.7 (s) | ~16 |
| Methylene H at C4 | ~2.0 (q) | ~29 |
| Methyl H at C5 | ~1.0 (t) | ~13 |
| Methylene H at C1' | ~4.6 (d) | ~61 |
| Carbonyl C | - | ~171 |
| Olefinic C at C3 | - | ~140 |
Values are estimations based on typical chemical shifts for similar functional groups and structures. pdx.edudocbrown.info (t = triplet, q = quartet, s = singlet, d = doublet)
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
For this compound, the key functional groups that give rise to characteristic absorption bands are the carbon-carbon double bond (C=C), the carbonyl group (C=O) of the ester, and the carbon-oxygen single bonds (C-O).
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkene | C=C stretch | 1670 - 1640 |
| =C-H stretch | 3100 - 3000 | |
| Ester | C=O stretch | 1750 - 1735 |
| C-O stretch | 1300 - 1000 | |
| Alkane | C-H stretch | 3000 - 2850 |
These are general ranges for the indicated functional groups. chemicalbook.comnist.gov
The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C=C stretching vibration is typically weaker and appears around 1660 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.
Advanced Chromatographic Techniques for Isomeric Analysis and Resolution
While standard GC and HPLC are powerful tools, more complex mixtures containing isomers of this compound may require advanced chromatographic techniques for complete separation and analysis.
Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced resolution by coupling two different GC columns in series. The effluent from the first column is trapped and then periodically injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. GCxGC is particularly useful for the detailed analysis of complex volatile mixtures like essential oils, where numerous isomers of terpenes and their derivatives may be present. sepsolve.commdpi.com
Chiral Chromatography: this compound possesses a chiral center at position 3, meaning it can exist as two enantiomers (R and S forms). These enantiomers have identical physical properties in a non-chiral environment but may have different biological activities. Chiral chromatography is used to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Derivatized cyclodextrins are commonly used as chiral selectors in GC columns for the separation of chiral terpenes and related compounds. gcms.cz
Cheminformatics and Spectroscopic Database Matching for Identification
Cheminformatics plays a crucial role in the identification of this compound by providing tools and databases for the analysis and comparison of spectral data. Large spectroscopic databases, such as those maintained by the National Institute of Standards and Technology (NIST), contain vast collections of mass spectra and retention indices for a wide range of compounds. nist.gov
When a sample is analyzed by GC-MS, the experimentally obtained mass spectrum of an unknown compound can be compared against the spectra in these databases. A high match score suggests a probable identification of the compound. Similarly, the experimentally determined retention index can be compared with database values to provide an additional layer of confirmation. nist.gov
Publicly available chemical databases like PubChem also provide a wealth of information on chemical structures, properties, and links to spectral data. nih.gov While experimental spectra for this compound may be limited, data for structurally similar compounds can be readily accessed and used for comparative purposes. nih.govnih.gov Furthermore, computational tools can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the initial stages of structural elucidation. np-mrd.org
Theoretical and Computational Studies of 3 Methyl 2 Pentenyl Acetate
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-methyl-2-pentenyl acetate (B1210297) focuses on understanding its three-dimensional structure and flexibility. The molecule possesses several single bonds, notably within the pentenyl chain and connecting to the acetate group, around which rotation can occur. This rotation gives rise to different spatial arrangements known as conformations, each with a distinct energy level.
Conformational analysis is the systematic study of these conformations to identify the most stable, low-energy states. The process typically involves:
Systematic Search: The potential energy surface of the molecule is explored by systematically rotating the rotatable bonds.
Energy Minimization: For each generated conformation, energy minimization calculations are performed to find the nearest local energy minimum. This process relaxes the structure to its most stable geometry for that particular conformation.
Identifying Global Minimum: The energies of all the stable conformers are compared to identify the "global minimum," which is the most stable conformation the molecule is likely to adopt.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can elucidate the distribution of electrons within 3-methyl-2-pentenyl acetate, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. irjweb.com
Key electronic properties that can be determined through DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a region of high electron density (red) around the carbonyl oxygen of the acetate group, indicating its role in intermolecular interactions like hydrogen bonding. nih.gov
Atomic Charges: DFT can calculate the partial charge on each atom in the molecule, providing insight into its polarity and electrostatic interactions.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -9.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Relates to chemical stability and reactivity. nih.gov |
| Dipole Moment | 1.9 D | Indicates overall polarity of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a fragrance compound like this compound, QSAR could be used to predict properties like odor intensity, odor character, or potential off-target biological effects. acs.orgsemanticscholar.org
The development of a QSAR model involves several steps:
Data Set Collection: A large set of structurally diverse molecules with experimentally measured biological activity (e.g., odor detection threshold) is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) properties.
Model Building: Using statistical or machine learning methods (such as multiple linear regression, k-nearest neighbors, or support vector machines), a model is trained to find the best correlation between the calculated descriptors and the observed activity. acs.org
Validation: The model's predictive power is rigorously tested using both internal validation techniques and an external set of compounds that were not used in the model-building process. acs.org
A QSAR model could be applied to this compound to predict its activity without performing the actual experiment, thus saving time and resources.
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Physicochemical | Molecular Weight | 142.20 g/mol |
| Physicochemical | LogP (octanol-water partition coefficient) | ~2.2 |
| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Constitutional | Number of Rotatable Bonds | 4 |
| Constitutional | Hydrogen Bond Acceptor Count | 2 |
Simulations of Molecular Interactions with Biological Targets
To understand how this compound exerts its biological effect, such as producing a scent, simulations of its interaction with specific biological targets are performed. For fragrance molecules, the primary targets are olfactory receptors (ORs), which are G protein-coupled receptors located in the nasal epithelium. nih.govwikipedia.org
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (this compound) when it binds to a receptor (an olfactory receptor). ijbs.com Since the exact 3D structures of most human ORs are not experimentally determined, homology modeling is often used to build a structural model based on a known receptor template. nih.gov The ligand is then computationally "docked" into the receptor's binding pocket, and a scoring function is used to estimate the strength of the interaction, often expressed as a binding energy or score. A lower docking score typically indicates a more favorable interaction. chemrxiv.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed view of the complex's stability, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes that occur upon binding.
These simulations can help identify the key amino acid residues within an olfactory receptor that are crucial for binding this compound, providing a molecular basis for its characteristic odor. ijbs.com
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -6.5 kcal/mol | Indicates a spontaneous and favorable binding interaction. |
| Key Interacting Residues | Val104, Leu112, Phe205, Ser254 | Amino acids in the binding pocket forming hydrophobic and polar contacts. |
| Type of Interactions | Hydrophobic, van der Waals | Non-covalent forces stabilizing the ligand in the binding pocket. wikipedia.org |
Challenges and Future Research Directions in 3 Methyl 2 Pentenyl Acetate Research
Development of Stereocontrolled and Scalable Synthetic Routes
A primary hurdle in the study and application of 3-Methyl-2-pentenyl acetate (B1210297) is the lack of established, efficient synthetic methodologies. The development of robust synthetic routes is paramount, with specific challenges in stereocontrol and scalability.
Stereocontrol: The presence of a double bond in the 2-position means the molecule can exist as E and Z isomers. Controlling this stereochemistry is a significant challenge in organic synthesis, as the isomeric ratio can drastically affect the compound's biological and sensory properties. Future research must focus on developing stereoselective or stereospecific reactions that yield the desired isomer in high purity.
Scalability and Efficiency: Traditional esterification methods often require harsh conditions or produce significant waste. A general process for creating terpene esters involves reacting a terpene alcohol with acetic anhydride (B1165640) in the presence of a high-boiling amine, which acts as a catalyst. google.com While this method allows for catalyst reuse, its application to 3-methyl-2-pentenol needs optimization for industrial scales. google.com Future efforts should explore alternative, more efficient catalytic systems, including biocatalysis. The use of enzymes, such as lipases, in non-aqueous media could provide a greener, highly selective, and more scalable route to 3-Methyl-2-pentenyl acetate and other terpene esters.
Advanced Synthetic Approaches: Modern synthetic biology offers a promising alternative for producing terpenoids. nih.gov The construction of synthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae could enable sustainable and scalable production from simple feedstocks. nih.govnih.gov This approach circumvents the challenges of traditional chemical synthesis, such as stereoselectivity issues and reliance on petrochemical precursors. nih.gov Patents detailing the synthesis of complex derivatives suggest that foundational synthetic pathways are being actively explored. google.com
Elucidation of Precise Mechanisms of Biological Action at the Molecular Level
The biological functions of this compound are largely uncharacterized. A significant research focus must be the elucidation of its mechanisms of action at the molecular level, which is crucial for identifying potential applications.
Olfactory Receptor Interaction: As a volatile organic compound (VOC), it likely interacts with olfactory receptors in insects and other animals. Its close structural analog, 3-methyl-2-butenyl (B1208987) acetate (prenyl acetate), is a known alarm pheromone in Africanized honeybees. Research is needed to determine if this compound has similar or novel pheromonal activities, which would involve identifying the specific olfactory receptors it binds to and the subsequent signaling cascade it triggers.
Phytotoxic and Antimicrobial Activity: A complex derivative of this compound has been identified in the essential oils of Vitex species, which exhibit phytotoxic and antioxidant properties. mdpi.com This suggests the compound could play a role in plant defense. Future research should investigate its specific molecular targets in other plants and in microbes. For instance, patent literature suggests that modified isoprene (B109036) oligomers can exhibit antimicrobial activity by disrupting cell membranes or inhibiting enzymes. google.com Molecular docking studies could help predict interactions with key proteins, such as those involved in herbicidal action or microbial growth, guiding further experimental validation. nih.gov
Discovery of Novel Natural Sources and Ecological Functions
Identifying the natural occurrence and ecological significance of this compound is essential for understanding its role in the biosphere and for discovering new, sustainable sources.
Known Natural Occurrence: While the simple ester is not widely reported, a complex derivative, 5-(1-isopropenyl-4,5-dimethylbicyclo[4.3.0]nonan-5-yl)-3-methyl-2-pentenyl acetate , has been identified as a constituent in the essential oils of Vitex trifolia and Vitex negundo. mdpi.com This discovery confirms that the this compound moiety is synthesized in nature.
Ecological Role: In the Vitex species, the essential oils containing this derivative have demonstrated antioxidant and phytotoxic activities. mdpi.com Studies have shown a strong positive correlation between the presence of this derivative and DPPH radical scavenging activity. mdpi.com This points to an ecological function related to allelopathy (inhibiting the growth of competing plants) and defense against oxidative stress. Further research is needed to isolate the compound and confirm its specific contribution to these activities. The compound's volatility also suggests a potential role in mediating plant-insect interactions, an area ripe for investigation. nih.gov
Advancements in Non-Destructive and In Situ Analytical Techniques
The detection and quantification of volatile compounds like this compound present analytical challenges, particularly for in-field or real-time measurements. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are powerful, they are typically destructive and lab-based. technologynetworks.comnih.gov Future research hinges on the development and application of advanced analytical techniques.
In Situ Sampling: Solid-Phase Microextraction (SPME) is a non-destructive sampling technique well-suited for concentrating volatile and semi-volatile compounds from the headspace of plants or from the air. researchgate.netacs.org This allows for sample collection in the field with minimal disturbance to the source.
Real-Time Analysis: For true in situ analysis, technologies like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are emerging as powerful tools. PTR-MS can monitor VOCs in real-time at very low concentrations without the need for sample preparation or chromatographic separation.
Emerging Sensor Technologies: The development of novel sensors offers the potential for low-cost, portable, and continuous monitoring. bohrium.comaip.org Innovations include electronic noses (e-noses) and sensors based on nanomaterials, such as metal oxides or graphene, which can provide high sensitivity and selectivity. technologynetworks.comnih.gov The use of chiral liquid crystals in sensors also shows promise for differentiating between molecular isomers, which is highly relevant for stereoisomers of terpene esters. aip.org
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Challenges/Future Directions |
|---|---|---|---|
| GC-MS | Chromatographic separation followed by mass-based detection. nih.gov | High accuracy, sensitivity, and selectivity; well-established. nih.gov | Destructive, lab-based, requires sample preparation. technologynetworks.com |
| SPME-GC-MS | Solid-phase microextraction for sample pre-concentration followed by GC-MS. researchgate.netacs.org | Non-destructive sampling, suitable for trace analysis, field-deployable sampling. researchgate.net | Still requires lab-based GC-MS for analysis. |
| PTR-MS | Soft chemical ionization followed by mass spectrometry. | Real-time analysis, high sensitivity, no sample preparation needed, suitable for in situ monitoring. | Cannot easily distinguish between isomers. |
| E-Nose/Sensors | Array of sensors with pattern recognition to detect specific VOCs. technologynetworks.com | Portable, rapid analysis, relatively low cost. technologynetworks.com | Requires development of specific sensors, potential for cross-reactivity, needs advanced algorithms. technologynetworks.com |
Exploration of Untapped Industrial Applications and Derivatives
The commercial potential of this compound and its derivatives is largely unexplored. Future research should focus on identifying and developing novel applications beyond its presumed role as a fragrance component.
Flavor and Fragrance: While many terpene esters are valued as flavor and fragrance agents, the specific sensory profile of this compound needs characterization. nih.gov Its unique structure may provide novel fruity or floral notes for use in perfumery and cosmetics.
Agrochemicals: The observed phytotoxic activity of its naturally occurring derivative suggests a significant opportunity in agriculture. mdpi.com It could be developed as a bioherbicide, offering a potentially more environmentally benign alternative to synthetic herbicides.
Advanced Materials and Biofuels: Terpenes and their derivatives are being investigated as renewable feedstocks for the chemical industry. bath.ac.uk Patents exist for incorporating this compound into isoprene oligomers, which have applications in rubber compositions and materials science. google.comgoogle.com Further derivatization, such as the synthesis of 5-(3,3-dimethylethylene oxide-2-yl)-3-methyl-2-pentenyl acetate , indicates its potential as a versatile chemical intermediate for creating complex molecules. google.com
Addressing Environmental Impact and Sustainability in Production and Use
As with any chemical, a full assessment of the lifecycle of this compound is necessary, with a focus on minimizing its environmental footprint.
Environmental Impact: The production of fragrance and flavor ingredients can be resource-intensive. grapefrute.comalexandriauk.com Traditional synthesis may rely on petroleum-derived precursors, while extraction from natural sources, if not managed sustainably, can lead to over-harvesting and ecosystem disruption. grapefrute.comadv-bio.com The use of certain synthetic compounds in fragrances has also raised concerns about their persistence and accumulation in the environment. greenerlocals.com
Sustainable Production Methods: The future of terpene ester production lies in green and sustainable technologies. yinghai.com This includes optimizing chemical syntheses to reduce waste and energy consumption. The most promising avenue is biotechnology, using engineered microorganisms to produce the compound via fermentation. nih.govnumberanalytics.com This method utilizes renewable feedstocks (like sugars), can be scaled efficiently, and operates under mild conditions, representing a significant step towards sustainable production. nih.govbath.ac.uk The development of microbial cell factories for terpenoid synthesis is a rapidly advancing field that could provide a green and economically viable source of this compound. nih.gov
Q & A
Basic Research: What are the recommended synthetic pathways for 3-Methyl-2-pentenyl acetate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via esterification of 3-methyl-2-pentenol with acetic anhydride or acetyl chloride in the presence of a catalyst. A common approach involves:
- Acid-catalyzed esterification : Use sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions. Optimize parameters like temperature (80–120°C) and microwave power (300–600 W).
- Yield optimization : Remove water via Dean-Stark traps or molecular sieves to shift equilibrium toward ester formation. Purity can be confirmed via GC-MS or NMR (¹H/¹³C) .
Advanced Research: How do stereochemical factors influence the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
The double bond geometry (cis/trans) in the pentenyl chain affects regioselectivity in Diels-Alder or [2+2] cycloadditions. To investigate:
- Computational modeling : Use density functional theory (DFT) to calculate transition-state energies for different stereoisomers (e.g., Gaussian or ORCA software).
- Experimental validation : Synthesize stereoisomerically pure samples via chiral column chromatography and compare reaction kinetics under controlled conditions (e.g., UV irradiation for [2+2] reactions).
- NMR analysis : Assign stereochemistry using NOESY or COSY to correlate spatial proximity of protons .
Basic Research: What analytical techniques are most effective for characterizing this compound purity and structural integrity?
Methodological Answer:
- GC-MS : Quantify purity (>98%) and identify volatile byproducts (e.g., unreacted alcohol or acetic acid) using a DB-5 column and electron ionization (EI) mode .
- NMR spectroscopy : Confirm structure via ¹H NMR (e.g., acetate methyl singlet at δ 2.05–2.10 ppm, olefinic protons at δ 5.2–5.6 ppm) and ¹³C NMR (carbonyl carbon at δ 170–171 ppm) .
- FT-IR : Validate ester carbonyl stretch at ~1740 cm⁻¹ and C-O-C asymmetric vibration at 1240–1260 cm⁻¹ .
Advanced Research: How can conflicting data on the thermal stability of this compound be resolved?
Methodological Answer:
Discrepancies in decomposition temperatures (e.g., DSC vs. TGA results) may arise from experimental conditions:
- Controlled atmosphere studies : Compare stability under nitrogen vs. oxygen using thermogravimetric analysis (TGA) to assess oxidative degradation.
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal TGA data.
- Accelerated aging : Store samples at elevated temperatures (40–80°C) and monitor degradation via GC-MS to identify decomposition products (e.g., acetic acid, aldehydes) .
Basic Research: What solvent systems are optimal for chromatographic separation of this compound from reaction mixtures?
Methodological Answer:
- Normal-phase chromatography : Use hexane/ethyl acetate (9:1 to 4:1 v/v) on silica gel columns for preparative separation.
- Reverse-phase HPLC : Employ a C18 column with acetonitrile/water (70:30) gradient elution for high-resolution analysis.
- Method validation : Calibrate retention times using certified reference standards and validate reproducibility across three independent trials .
Advanced Research: What role does this compound play in enantioselective catalysis, and how can its chiral derivatives be synthesized?
Methodological Answer:
- Chiral auxiliary incorporation : Attach Evans’ oxazolidinones or menthol derivatives to the alcohol precursor before esterification.
- Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce prochiral ketone intermediates to enantiomerically pure alcohols prior to acetylation.
- Enantiomeric excess (ee) analysis : Measure via chiral GC (e.g., Cyclosil-B column) or polarimetry .
Basic Research: How can hydrolysis kinetics of this compound be studied under varying pH conditions?
Methodological Answer:
- Pseudo-first-order kinetics : Monitor ester hydrolysis in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 230–260 nm for acetate release).
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants at 25°C, 35°C, and 45°C.
- Product analysis : Identify hydrolyzed products (3-methyl-2-pentenol and acetic acid) via LC-MS .
Advanced Research: What computational tools predict the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (logP, BCF).
- Metabolic pathway prediction : Apply BioTransformer 3.0 to simulate microbial degradation routes (e.g., esterase-mediated hydrolysis followed by β-oxidation).
- Experimental validation : Conduct OECD 301B ready biodegradability tests in activated sludge and compare with model outputs .
Basic Research: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation exposure (TLV: 50 ppm).
- PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.
- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate. Dispose via hazardous waste protocols .
Advanced Research: How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance mechanistic studies in metabolic tracing?
Methodological Answer:
- Synthetic labeling : Introduce ¹³C at the acetate carbonyl via reaction with ¹³C-acetic anhydride.
- Tracer experiments : Administer labeled compound to cell cultures and track incorporation into lipids via LC-HRMS.
- Data interpretation : Use software like XCMS or MetaboAnalyst to map isotopic enrichment patterns in metabolic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
